molecular formula C15H18N2O2 B12922019 3-Pyrazolidinone, 5,5-dimethyl-2-(1-oxo-2-propenyl)-1-(phenylmethyl)- CAS No. 657395-57-8

3-Pyrazolidinone, 5,5-dimethyl-2-(1-oxo-2-propenyl)-1-(phenylmethyl)-

Cat. No.: B12922019
CAS No.: 657395-57-8
M. Wt: 258.32 g/mol
InChI Key: TXSUXMYAHRHZLI-UHFFFAOYSA-N
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Description

2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by its unique structure, which includes an acryloyl group, a benzyl group, and two methyl groups attached to a pyrazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one typically involves the reaction of 5,5-dimethylpyrazolidin-3-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The acryloyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acryloyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolidinone derivatives.

Scientific Research Applications

2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethylpyrazolidin-3-one: Lacks the acryloyl and benzyl groups, making it less reactive in certain chemical reactions.

    1-benzyl-5,5-dimethylpyrazolidin-3-one:

Uniqueness

2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one is unique due to the presence of both the acryloyl and benzyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

657395-57-8

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-benzyl-5,5-dimethyl-2-prop-2-enoylpyrazolidin-3-one

InChI

InChI=1S/C15H18N2O2/c1-4-13(18)17-14(19)10-15(2,3)16(17)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3

InChI Key

TXSUXMYAHRHZLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(N1CC2=CC=CC=C2)C(=O)C=C)C

Origin of Product

United States

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